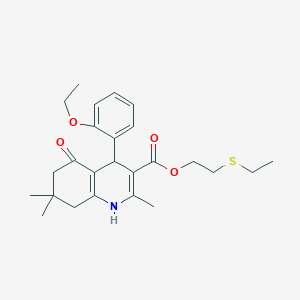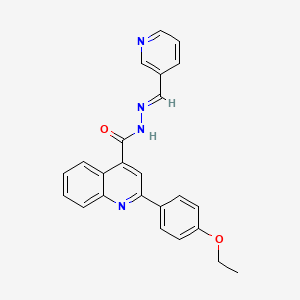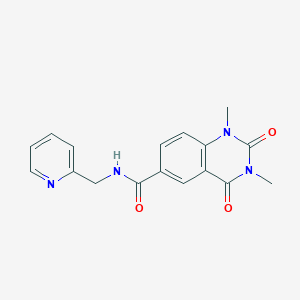![molecular formula C13H16ClNO3 B5168562 methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)
methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate, also known as CMMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the class of compounds known as alpha-ketoamides, which have been shown to exhibit a wide range of biological activities. CMMP is of particular interest due to its potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit antibacterial activity against a variety of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate in lab experiments include its high purity and yield, as well as its well-established synthesis method. This compound has also been extensively studied, making it a well-characterized compound. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are many potential future directions for research on methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate. One area of interest is the development of novel drug delivery systems using this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, due to its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3-chloro-4-methyl aniline and ethyl acetoacetate in the presence of a catalyst to form the intermediate product, 3-chloro-4-methyl-N-ethylideneaniline. This intermediate is then reacted with methyl chloroformate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
methyl 5-(3-chloro-4-methylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9-6-7-10(8-11(9)14)15-12(16)4-3-5-13(17)18-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKMQIQPUEACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)

![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
